molecular formula C13H10Cl2INO B1371694 3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine CAS No. 1192263-74-3

3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine

Cat. No.: B1371694
CAS No.: 1192263-74-3
M. Wt: 394.03 g/mol
InChI Key: IQOYARQNLNWGCQ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group, two chlorine atoms, a chloromethyl group, and an iodine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of a suitable pyridine derivative to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Halogenation: The amino group is subsequently halogenated to introduce the chlorine atoms.

    Benzyloxylation: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol.

    Iodination: Finally, the iodine atom is introduced using an iodinating agent such as iodine monochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The benzyloxy group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chlorine or iodine atoms.

Scientific Research Applications

3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of pyridine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group and halogen atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-2-chloropyridine: Lacks the chloromethyl and iodine substituents.

    2-Chloro-6-(chloromethyl)-4-iodopyridine: Lacks the benzyloxy group.

    3-(Benzyloxy)-4-iodopyridine: Lacks the chloromethyl and chlorine substituents.

Uniqueness

3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine and iodine atoms, along with the benzyloxy group, makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

2-chloro-6-(chloromethyl)-4-iodo-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2INO/c14-7-10-6-11(16)12(13(15)17-10)18-8-9-4-2-1-3-5-9/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOYARQNLNWGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)CCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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